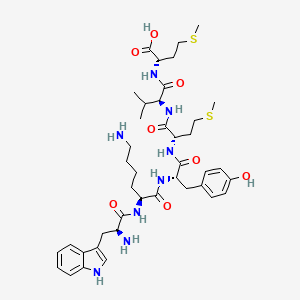

Trp-Lys-Tyr-Met-Val-Met

Description

Properties

CAS No. |

496068-62-3 |

|---|---|

Molecular Formula |

C41H60N8O8S2 |

Molecular Weight |

857.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

VQBTUIJFUPRJOH-LXOXETEGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies and Analogue Generation for Trp Lys Tyr Met Val Met Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Trp-Lys-Tyr-Met-Val-Met

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing this compound and its derivatives. mdpi.comluxembourg-bio.com This method involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away by simple filtration. luxembourg-bio.com

The most common approach for this peptide is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy. luxembourg-bio.com This methodology utilizes the base-labile Fmoc group for temporary protection of the N-terminal α-amino group and acid-labile groups, such as tBu, for protecting reactive amino acid side chains. This orthogonal protection scheme allows for selective deprotection under mild conditions, which is crucial for preserving the integrity of sensitive residues within the this compound sequence. luxembourg-bio.com

Optimization of Coupling and Deprotection Protocols

The successful synthesis of this compound hinges on the optimization of the repetitive coupling and deprotection steps. Each cycle involves the removal of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Coupling: The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent. Highly efficient coupling reagents are used to ensure the reaction proceeds to completion, minimizing the formation of deletion sequences. creative-peptides.com Common choices include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and reduce racemization. creative-peptides.comresearchgate.net

Deprotection: The Fmoc group is typically removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comuci.edu Careful monitoring of this step is essential to ensure complete deprotection without causing unwanted side reactions.

Challenges with Specific Residues: The sequence this compound contains several amino acids that require specific attention during synthesis.

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to modification (oxidation or alkylation) by carbocations generated during the final cleavage step. chempep.com Therefore, a protecting group like Boc (tert-butyloxycarbonyl) is used on the indole nitrogen, and scavengers are essential during cleavage. luxembourg-bio.com

Methionine (Met): The thioether side chain of methionine is prone to oxidation to the sulfoxide (B87167) or sulfone. qucosa.de While this can sometimes be reversed, it is preferable to minimize oxidation by using scavenger cocktails during cleavage and handling the peptide under inert conditions where possible. chempep.com

Lysine (B10760008) (Lys) and Tyrosine (Tyr): The primary amine of the lysine side chain and the hydroxyl group of tyrosine are protected with acid-labile groups, typically Boc and tBu respectively, to prevent branching and other side reactions. luxembourg-bio.com

Table 1: Typical Side-Chain Protecting Groups for Fmoc-SPPS of this compound

| Amino Acid | Side Chain Functional Group | Typical Protecting Group | Cleavage Condition |

| Trp | Indole | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) |

| Lys | ε-Amino | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) |

| Tyr | Phenolic Hydroxyl | tBu (tert-butyl) | Strong Acid (e.g., TFA) |

| Met | Thioether | None (prone to oxidation) | Not Applicable |

| Val | Isopropyl | None | Not Applicable |

Final Cleavage: Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is critical to quench reactive carbocations and prevent modification of sensitive residues. A common cocktail for a peptide containing Trp and Met would be TFA mixed with water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). chempep.com

Purification and Characterization Techniques for Synthetic this compound

The crude peptide obtained after cleavage is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. Therefore, rigorous purification and characterization are mandatory. lcms.czwaters.com

Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czspringernature.com This technique separates the peptide from impurities based on hydrophobicity. The crude peptide mixture is dissolved and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. lcms.cz Fractions are collected and analyzed to identify those containing the pure peptide. Purity levels for synthetic peptides often exceed 95%. novoprolabs.com

Characterization: Following purification, the identity and purity of the synthetic this compound are confirmed using several analytical methods.

Mass Spectrometry (MS): This is the most critical technique for confirming the identity of the peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry provides a precise measurement of the peptide's molecular weight, confirming that the correct sequence has been synthesized.

Analytical RP-HPLC: This is used to assess the final purity of the peptide. The purified peptide is run on an analytical HPLC system, and the resulting chromatogram should show a single, sharp peak, indicating high purity. waters.com

Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition and quantify the peptide. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.

Table 2: Summary of Purification and Characterization Techniques

| Technique | Purpose | Key Information Provided |

| Preparative RP-HPLC | Purification | Isolation of the target peptide from synthetic impurities. |

| Analytical RP-HPLC | Purity Assessment | Percentage purity of the final peptide product. |

| Mass Spectrometry (MS) | Identity Confirmation | Accurate molecular weight of the peptide. |

| Amino Acid Analysis (AAA) | Compositional Verification & Quantification | Relative ratios of constituent amino acids and peptide concentration. |

Design and Chemical Synthesis of this compound Analogues and Peptidomimetics

To explore the structure-activity relationship (SAR) and improve the properties of this compound, various analogues and peptidomimetics are designed and synthesized. Modifications can enhance receptor affinity, selectivity, metabolic stability, and bioavailability. nih.gov

Rational Design Principles for Amino Acid Substitutions and Modifications

Since this compound and its derivatives act on formyl peptide receptors, rational design is guided by the goal of modulating these interactions. frontiersin.org Key strategies include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid in the sequence with alanine to identify residues critical for receptor binding and activation.

Bioisosteric Replacement: Substituting amino acids with others that have similar physical or chemical properties to fine-tune interactions. For example, replacing methionine with norleucine can probe the role of the sulfur atom, as norleucine is a non-oxidizable isostere.

Introduction of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can introduce novel functionalities, conformational constraints, or metabolic stability.

Incorporation of D-Amino Acids (e.g., D-Methionine) and Terminal Modifications (e.g., C-terminal amide)

Two of the most common and effective modifications to the this compound sequence involve the use of D-amino acids and C-terminal amidation. mdpi.com

D-Amino Acid Substitution: Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. Replacing one or more L-amino acids with their D-enantiomers can significantly increase the peptide's resistance to enzymatic cleavage, thereby extending its biological half-life. A well-studied and potent analogue is Trp-Lys-Tyr-Met-Val-D-Met (often abbreviated as WKYMVm), where the C-terminal methionine is replaced with its D-isomer. nih.govnih.govresearchgate.net This single substitution can enhance stability while retaining or even improving biological activity. nih.gov

C-Terminal Amidation: Many naturally occurring bioactive peptides are C-terminally amidated. Modifying the C-terminal carboxylic acid of this compound to a primary amide (-CONH₂) can have several benefits. It removes the negative charge of the carboxylate group, which can improve receptor binding, and it increases metabolic stability by making the peptide resistant to carboxypeptidases. The synthesis of C-terminal amides is readily achieved in SPPS by using a specific type of resin, such as a Rink Amide or Sieber amide resin, which releases the peptide as an amide upon TFA cleavage. peptide.comias.ac.in The amidated form, This compound-NH₂ , is a frequently studied analogue. mdpi.commedchemexpress.com

Table 3: Comparison of this compound and Key Analogues

| Compound Name | Sequence / Modification | Purpose of Modification |

| This compound | Parent Peptide | Baseline for activity studies. |

| Trp-Lys-Tyr-Met-Val-D-Met | D-Amino Acid Substitution | Increase proteolytic stability. |

| This compound-NH₂ | C-terminal Amidation | Increase stability; mimic native peptides; alter charge. |

| Trp-Lys-Tyr-Met-Val-D-Met -NH₂ | Combined D-Amino Acid and Amidation | Potentially synergistic enhancement of stability and activity. mdpi.com |

Chemoenzymatic and Hybrid Synthesis Approaches

While SPPS is the dominant method for synthesizing peptides of this length, chemoenzymatic and hybrid strategies offer alternative and sometimes advantageous routes. mdpi.com

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govsemanticscholar.org For a peptide like this compound, this could involve the chemical synthesis of smaller fragments (e.g., di- or tripeptides), followed by their enzymatic ligation using a protease or ligase under conditions that favor synthesis over hydrolysis. semanticscholar.org This approach can reduce the need for extensive side-chain protection and minimize racemization. nih.govnih.gov

Hybrid synthesis approaches may involve a combination of solid-phase and solution-phase techniques. mdpi.com For instance, protected peptide fragments can be synthesized on a solid support, cleaved while still protected, and then coupled together in solution. This convergent strategy can be efficient for producing larger quantities of the final peptide or for creating more complex analogues. luxembourg-bio.com

These advanced methods are particularly useful for large-scale production or for incorporating modifications that are challenging to achieve using standard SPPS protocols. nih.govacs.org

Conformational Analysis and Structural Determinants of Trp Lys Tyr Met Val Met Activity

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are powerful tools for examining the structural features of peptides in solution. By probing the interactions of the peptide with electromagnetic radiation, these methods can reveal details about secondary structure, three-dimensional folding, and the local environment of specific amino acid residues.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (below 250 nm) is highly sensitive to the peptide's secondary structure. Characteristic spectral shapes and magnitudes indicate the presence of α-helices, β-sheets, turns, or random coil conformations.

For Trp-Lys-Tyr-Met-Val-Met, CD spectroscopy would be instrumental in determining its preferred conformation in various solvent environments, mimicking different physiological conditions. However, the analysis can be complex due to contributions from the aromatic side chains of Tryptophan (Trp) and Tyrosine (Tyr), as well as the sulfur-containing Methionine (Met) residues, which also absorb in the amide region. nih.govuniroma1.it These side chains can interfere with the signals arising from the peptide backbone, necessitating correction methods to accurately quantify secondary structure content. nih.gov For instance, the Trp side chain exhibits a peak near 290 nm, Tyr between 275-282 nm, and Phenylalanine between 255-270 nm. uniroma1.it While specific CD spectral data for unbound this compound is not extensively detailed in the literature, this methodology remains a primary approach for assessing its global secondary structure and conformational transitions upon interaction with membranes or receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of structural information, including through-bond and through-space atomic distances.

Key NMR experiments for peptide structure determination include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of a residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.

For this compound, NMR studies would involve assigning the chemical shifts of all protons and then using NOESY data to generate a set of inter-proton distance restraints. These restraints, combined with dihedral angle constraints derived from coupling constants, are used in computational algorithms to calculate an ensemble of structures consistent with the experimental data. This approach would reveal the preferred solution conformation, the flexibility of the peptide backbone and side chains, and any intramolecular hydrogen bonds that stabilize the structure. While NMR is a standard method, detailed solution structures of the unbound this compound peptide are not widely available in published research.

Fluorescence Spectroscopy to Probe Tryptophan Environments

Fluorescence spectroscopy is an exceptionally sensitive technique for studying peptide conformation and dynamics, primarily by leveraging the intrinsic fluorescence of the Tryptophan (Trp) residue. acs.orglabbot.bio The indole (B1671886) side chain of Trp is a natural fluorophore whose emission properties—specifically the wavelength of maximum emission (λmax) and quantum yield—are highly dependent on the polarity of its local environment. nih.govbiosynth.com

Environmental Sensitivity: When a Trp residue is exposed to a polar solvent like water, its fluorescence emission maximum is typically found at longer wavelengths (around 350 nm). biosynth.combmglabtech.com Conversely, if the Trp residue is buried in a nonpolar, hydrophobic core of a folded peptide or a receptor binding pocket, its λmax shifts to shorter wavelengths (a "blue shift"). labbot.biobmglabtech.com

Applications to this compound: By monitoring the fluorescence of the N-terminal Trp, researchers can infer changes in the peptide's conformation. For example, a blue shift in the Trp emission spectrum upon binding to a formyl peptide receptor would suggest that the Trp residue moves into a more hydrophobic environment within the receptor's binding site. This technique is invaluable for studying binding events and associated conformational changes in real-time. labbot.bio

Computational Modeling and Molecular Dynamics Simulations of this compound Conformations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic, atomistic view of peptide conformation and its interactions with biological receptors.

Ligand-Receptor Docking Studies for Formyl Peptide Receptors

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. For this compound (often studied as its potent analog WKYMVm), docking studies are critical for understanding its interaction with formyl peptide receptors, particularly FPR2. researchgate.netnih.gov

The crystal structure of FPR2 in complex with the peptide agonist WKYMVm reveals a deep ligand-binding pocket bordered by the N-terminus, extracellular loops (ECL1, ECL2, ECL3), and transmembrane helices III, V, VI, and VII. researchgate.netnih.gov The peptide binds in this pocket, adopting a specific conformation stabilized by a network of interactions. Docking simulations, guided by this structural data, can elucidate the key determinants of binding affinity and specificity.

Prediction of Binding Modes and Conformational Changes

The crystal structure of the FPR2-WKYMVm complex provides definitive insight into the binding mode and the conformational changes that occur upon ligand binding, leading to receptor activation. researchgate.netnih.gov

Binding Mode: The peptide agonist is stabilized within the FPR2 binding pocket through a series of specific interactions. The binding involves two hydrophobic clusters and a network of polar contacts. nih.gov Key interactions identified from the crystal structure include:

Hydrogen Bonds: The main chain of the peptide forms hydrogen bonds with residues of the receptor.

Salt Bridges: Polar interactions, such as salt bridges, contribute to the stability of the complex. researchgate.net

Hydrophobic Interactions: The side chains of the peptide, including Trp, Tyr, Met, and Val, engage in extensive hydrophobic interactions with nonpolar residues lining the receptor pocket.

| Peptide Residue | FPR2 Interacting Residues | Interaction Type |

|---|---|---|

| Trp-1 | F5, V105, L109, F257 | Hydrophobic |

| Lys-2 | D280, E284 | Polar/Salt Bridge |

| Tyr-3 | V113, L164, F178, F180 | Hydrophobic |

| Met-4 | L198, W254 | Hydrophobic |

| Val-5 | W254, F257 | Hydrophobic |

Data is illustrative and compiled based on mutagenesis and structural studies of the FPR2-WKYMVm complex. nih.gov

Conformational Changes: The binding of WKYMVm locks the FPR2 receptor in an active conformation. researchgate.netresearchgate.net A hallmark of this activation is a significant outward movement of transmembrane helix VI. researchgate.netnih.gov This movement disrupts an "ionic lock" that typically stabilizes the inactive state of G protein-coupled receptors, initiating the downstream signaling cascade. nih.gov This structural rearrangement is a critical finding, demonstrating how the specific conformation adopted by the peptide upon binding directly translates into a functional cellular response.

Molecular and Cellular Mechanisms of Action of Trp Lys Tyr Met Val Met

Formyl Peptide Receptor (FPR) Family Interactions and Activation Profiles

The biological activity of Trp-Lys-Tyr-Met-Val-Met is mediated through its binding to and activation of the FPR family, which in humans consists of three members: FPR1, FPR2 (also known as FPRL1), and FPR3 (also known as FPRL2). mdpi.comnih.gov The peptide exhibits differential affinity and potency towards these receptor subtypes, leading to a complex pharmacological profile.

Binding Kinetics and Affinity to FPR1, FPR2 (FPRL1), and FPR3 (FPRL2)

The D-amino acid-containing isoform, Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), has been identified as a strong activator of all three human FPRs. mdpi.com It is considered a particularly potent agonist for FPR2, capable of activating this receptor at picomolar concentrations in chemotaxis assays. mdpi.com The half-maximal effective concentrations (EC50) of WKYMVm for inducing calcium mobilization through FPR2 and FPR3 have been reported to be 75 pM and 3 nM, respectively. dovepress.comrndsystems.com While it also activates FPR1, nanomolar concentrations are typically required to induce cellular responses through this receptor subtype. dovepress.com Atomic force microscopy has been utilized to investigate the kinetic and thermodynamic properties of the interaction between WKYMVm and human FPR (hFPR), confirming a high-affinity binding. nih.gov

Comparative Receptor Selectivity and Potency of Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) vs. Trp-Lys-Tyr-Met-Val-L-Met (WKYMVM)

The stereochemistry of the C-terminal methionine residue plays a critical role in the receptor selectivity and potency of the hexapeptide. The D-methionine form (WKYMVm) is a broad-spectrum agonist that interacts with FPR1, FPR2, and FPR3. mdpi.comnih.gov In contrast, the L-methionine form (WKYMVM) exhibits greater selectivity, acting as a highly selective agonist for FPR2 and only weakly agonistic for FPR3. mdpi.comnih.gov This difference in receptor interaction profiles highlights the structural specificity of the ligand-receptor binding pocket. WKYMVm demonstrates the highest affinity for FPR2, with a weaker affinity for FPR1 and FPR3. dovepress.comnih.gov

| Peptide | FPR1 Activity | FPR2 Activity | FPR3 Activity |

|---|---|---|---|

| Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) | Agonist | Potent Agonist | Agonist |

| Trp-Lys-Tyr-Met-Val-L-Met (WKYMVM) | Weak/No Activity | Highly Selective Agonist | Weak Agonist |

Receptor Desensitization and Internalization Dynamics

Upon agonist binding, GPCRs like the FPRs undergo desensitization and internalization, which are crucial mechanisms for regulating cellular responsiveness. Competitive binding and desensitization studies suggest a complex interaction between WKYMVm and other FPR ligands. For instance, WKYMVm was found to be unable to effectively displace the classic FPR1 agonist, N-formyl-Met-Leu-Phe (fMLF), from the mouse FPR (mFPR), suggesting that these two agonists may interact with the same receptor through non-overlapping binding sites. nih.gov In human neutrophils, which express both FPR1 and FPR2, WKYMVm preferentially signals through FPR2. dovepress.com However, when signaling through FPR2 is blocked, a "receptor switch" can occur, leading to WKYMVm-mediated activation of FPR1. nih.gov This phenomenon underscores the intricate dynamics of receptor usage and regulation.

Intracellular Signaling Cascades Triggered by this compound

The activation of FPRs by this compound initiates a series of intracellular signaling events that are characteristic of GPCRs coupled to heterotrimeric G proteins. These cascades ultimately lead to the mobilization of intracellular calcium and the activation of various downstream effector proteins.

G Protein-Coupled Receptor (GPCR) Signaling: Gαi and Gβγ Subunit Involvement

The FPRs are known to couple to the Gi family of G proteins. nih.gov Upon ligand binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G protein into a Gαi-GTP monomer and a Gβγ dimer. researchgate.net Both of these components can then interact with and modulate the activity of downstream effector molecules. researchgate.net The involvement of G proteins in WKYMVm-induced signaling is supported by the observation that pertussis toxin, a known inhibitor of Gi protein signaling, partially inhibits the activation of extracellular signal-regulated kinases (ERKs) by the peptide. nih.gov

Phosphoinositide (PI) Hydrolysis and Intracellular Calcium Mobilization

A key event following the activation of FPRs by this compound is the stimulation of phosphoinositide (PI) hydrolysis. nih.govnih.gov The G protein subunits, likely the Gβγ dimer, activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. researchgate.net This rapid increase in intracellular calcium concentration is a critical second messenger that contributes to a wide range of cellular responses. WKYMVm has been shown to be a potent inducer of calcium mobilization in various cell types, including neutrophils and monocytes. dovepress.comrndsystems.comnih.gov This effect is a direct consequence of the PLC-mediated PI hydrolysis pathway. nih.gov

| Signaling Component | Role in this compound Pathway |

|---|---|

| FPRs (FPR1, FPR2, FPR3) | Cell surface receptors that bind the peptide. |

| Gαi | G protein subunit that is activated upon receptor binding. |

| Gβγ | G protein subunit complex that activates downstream effectors like PLC. |

| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 to generate IP3 and DAG. |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum. |

| Intracellular Calcium (Ca2+) | Released from intracellular stores, acting as a key second messenger. |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: ERK1/2 Phosphorylation

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is a critical component of the signaling initiated by this compound. In human histiocytic lymphoma U937 cells, the peptide induces a rapid and transient phosphorylation and activation of ERK1. nih.gov This activation typically peaks around 5 minutes after stimulation and returns to basal levels within 30 minutes. nih.gov

The signaling cascade leading to ERK1/2 activation is initiated at the cell surface via a G-protein-coupled receptor, as evidenced by the partial inhibition of ERK1 stimulation following pretreatment with pertussis toxin (PTX). nih.gov From the G-protein, the signal proceeds through a Phosphatidylinositol 3-Kinase (PI3K)/Ras/Raf-1-mediated pathway. nih.gov The peptide has been shown to activate p74Raf-1, a known upstream kinase of ERK. nih.gov Interestingly, this pathway to ERK activation appears to be independent of Protein Kinase C (PKC). nih.gov

In other cellular contexts, such as dendritic cells (DCs), WKYMVm-stimulated ERK activity has been found to negatively regulate lipopolysaccharide (LPS)-induced DC maturation. nih.gov Furthermore, in mouse formyl peptide receptor (mFPR)-transfected cells, the peptide stimulates potent phosphorylation of ERK1 and 2. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) and Akt Signaling Activation

Phosphatidylinositol 3-Kinase (PI3K) is a key upstream mediator in the signaling cascade initiated by this compound, particularly in the pathway leading to MAPK activation. Studies have demonstrated that pretreatment of cells with PI3K inhibitors, such as wortmannin (B1684655) or LY294002, strongly inhibits the peptide-stimulated activation of ERK1. nih.gov This establishes PI3K as an essential participant in the ERK cascade induced by the peptide. nih.gov

Beyond its role in ERK activation, the PI3K/Akt pathway is also crucial for other cellular functions mediated by the peptide. For instance, this compound promotes the survival of monocytes through a pathway dependent on PI3K and the downstream serine/threonine kinase Akt (also known as Protein Kinase B). rndsystems.comtocris.com This highlights the importance of the PI3K/Akt signaling axis in mediating the peptide's pro-survival effects on immune cells. nih.gov

Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A2 (PLA2) Modulation

This compound significantly modulates the activity of several phospholipase enzymes, which are critical for generating second messengers and regulating various cellular processes. The peptide stimulates phosphoinositide (PI) hydrolysis, a process mediated by Phospholipase C (PLC). nih.govnih.gov PLC activation is an early event in the signaling cascade, occurring downstream of G-protein activation. nih.gov

The activation of PLC is upstream and necessary for the subsequent activation of Phospholipase D (PLD). nih.gov Inhibition of PLC with U-73122 completely blocks peptide-induced PLD activation and subsequent superoxide (B77818) generation in human monocytes. nih.gov PLD activity, in turn, is essential for the peptide's ability to stimulate phagocytosis in dendritic cells and for immunological functions like superoxide generation and the killing of bacteria by monocytes. nih.gov

The peptide also stimulates the activity of cytosolic Phospholipase A2 (cPLA2) in a concentration- and time-dependent manner. nih.gov This activation is indispensable for superoxide generation. Interestingly, the signaling pathways leading to the activation of cPLA2 and PLD1 appear to be independent of each other, diverging downstream from the initial intracellular calcium mobilization signal. nih.gov

| Enzyme Modulated | Upstream Activator(s) | Downstream Effect(s) | Reference(s) |

| Phospholipase C (PLC) | G-protein | PI Hydrolysis, PLD Activation | nih.gov, nih.gov, nih.gov, nih.gov |

| Phospholipase D (PLD) | PLC, PKC, Ca²⁺ | Superoxide Generation, Phagocytosis, Bacterial Killing | nih.gov |

| Phospholipase A₂ (PLA₂) | Ca²⁺, PKC, MAPK | Superoxide Generation, Arachidonic Acid Release | nih.gov |

Role of Protein Kinase C (PKC) and Tyrosine Kinases in Downstream Signaling

The involvement of Protein Kinase C (PKC) in the downstream signaling of this compound is context-dependent. While the pathway leading to ERK1 activation is PKC-independent, the activation of other effectors relies heavily on this kinase. nih.gov Specifically, PKC activation is an essential prerequisite for the stimulation of PLD1 and is also partially required for the activation of cPLA2. nih.gov Furthermore, the pro-survival effect of the peptide on monocytes is mediated through a PKC-dependent pathway that leads to Akt activation. rndsystems.comtocris.com

Tyrosine kinases also play a fundamental role, particularly in mediating the peptide's chemoattractant properties. The peptide stimulates the tyrosine phosphorylation of several cellular proteins in human monocytes, including focal adhesion kinase (p125FAK) and proline-rich tyrosine kinase 2 (Pyk2). nih.govnih.gov The involvement of tyrosine kinases in chemotaxis is confirmed by experiments showing that inhibitors like genistein (B1671435) can curtail the peptide-induced chemotactic response. nih.gov

RhoA Translocation and its Implications in Signaling

The small GTPase RhoA is a key regulator of the cytoskeleton and is critically involved in cell migration. This compound induces the translocation of RhoA from the cytosol to the membrane in human monocytes. nih.gov This relocalization is a crucial step in the signaling pathway that leads to chemotaxis. The importance of RhoA in this process is underscored by the finding that C3 transferase, a RhoA inhibitor, significantly curtails the chemotaxis induced by the peptide. nih.gov This demonstrates that RhoA activation and translocation are essential for the directed migration of phagocytic cells in response to the peptide. nih.gov

Mechanisms of Gene Expression and Transcriptional Regulation by this compound

This compound exerts significant influence on cellular function by modulating gene expression at the transcriptional level. This regulation affects a wide array of biological processes, from inflammation to metabolism and tissue repair.

In the context of inflammation, the peptide can downregulate the expression of pro-inflammatory cytokines. For example, it has been shown to reduce the production of TNF-α, IL-1β, and IL-6. nih.govnih.gov Conversely, it can upregulate the expression of anti-inflammatory cytokines like IL-10 and TGF-β. nih.gov

The peptide also plays a role in regulating lipid metabolism. In mature adipocytes, it downregulates the expression of cebpa, a gene involved in the synthesis of leptin, while upregulating tfap2b, which inhibits leptin synthesis. nih.gov It also increases the expression of genes associated with lipolysis, such as atgl, mgl, and hsl, and adipogenesis, including pparg2 and lpl. nih.gov

Furthermore, in the context of tissue regeneration and fibrosis, the peptide can promote angiogenesis by upregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors through the Wnt/β-catenin signaling pathway. frontiersin.org It has also been observed to repress the expression of vimentin (B1176767) and phosphorylated SMAD3, which are involved in fibrosis. researchgate.net

| Process | Gene(s) Upregulated | Gene(s) Downregulated | Reference(s) |

| Inflammation | IL-10, TGF-β | TNF-α, IL-1β, IL-6, CCL2 | nih.gov, nih.gov |

| Lipid Metabolism | tfap2b, atgl, mgl, hsl, pparg2, lpl | cebpa, leptin | nih.gov |

| Angiogenesis | VEGF and its receptors | frontiersin.org | |

| Fibrosis | Vimentin, p-SMAD3 | researchgate.net |

Cellular Localization and Subcellular Trafficking Studies

The primary site of action for this compound is the cell surface, where it binds to and activates formyl peptide receptors (FPRs), which are G protein-coupled receptors. frontiersin.orgnih.gov These receptors are predominantly expressed on the plasma membrane of immune cells like neutrophils and monocytes, but are also found on a variety of non-myeloid cells. frontiersin.org

While the peptide itself acts extracellularly, its binding initiates a signaling cascade that leads to the translocation of several key intracellular proteins. This subcellular trafficking is a critical aspect of its mechanism of action. As previously noted, the peptide induces the translocation of the small GTPase RhoA from the cytosol to the plasma membrane, a key step in initiating chemotaxis. nih.gov It also causes the translocation of cytosolic phospholipase A2 (cPLA2) to the nuclear membrane of monocytes, which is important for its role in stimulating superoxide generation. nih.gov

Therefore, while the peptide does not need to enter the cell to exert its effects, it triggers a dynamic reorganization of signaling components within the cell, moving them to specific subcellular locations where they can activate downstream effectors.

Biological Activities and Physiological Roles of Trp Lys Tyr Met Val Met in Pre Clinical Research Models

Immunomodulatory and Inflammatory Responses

WKYMVM has demonstrated significant effects on the key cellular players of the innate and adaptive immune systems. Its ability to influence leukocyte migration, activation, and effector functions underscores its potential as a modulator of inflammatory processes.

Chemotaxis of Phagocytic Leukocytes (Neutrophils, Monocytes, Eosinophils)

WKYMVM has been identified as a potent chemoattractant for human phagocytic cells, including neutrophils and monocytes. nih.gov This peptide induces the directed migration of these leukocytes, a critical process in the initial stages of an inflammatory response where immune cells are recruited to sites of infection or injury. nih.gov The chemotactic activity of WKYMVM is mediated through unique cell surface receptors. nih.gov Studies have shown that the signaling pathway leading to monocyte chemotaxis is sensitive to pertussis toxin, indicating the involvement of G-protein coupled receptors. nih.govoup.com

The intracellular signaling cascade initiated by WKYMVM that leads to monocyte chemotaxis differs from that of other chemoattractants like monocyte chemoattractant protein-1 (MCP-1). nih.gov The process involves tyrosine kinase and RhoA, as evidenced by the inhibition of chemotaxis in the presence of a tyrosine kinase inhibitor (genistein) and a RhoA inhibitor (C3 transferase). nih.gov Furthermore, treatment of human monocytes with WKYMVM stimulates the tyrosine phosphorylation of several cellular proteins, including p125FAK and Pyk2, and promotes the translocation of RhoA from the cytosol to the membrane. nih.gov This evidence collectively points to a distinct signaling mechanism through which WKYMVM orchestrates the migration of phagocytic leukocytes. nih.gov

In neutrophils, WKYMVM has been found to be more potent than the well-known chemoattractant N-formyl-Met-Leu-Phe (fMLF) in inducing chemotaxis. nih.gov This potent chemotactic effect highlights the peptide's significant role in initiating and amplifying the inflammatory response by recruiting key immune cells to the site of action.

Superoxide (B77818) Anion Generation and NADPH Oxidase Activation

WKYMVM is a potent activator of the respiratory burst in phagocytic leukocytes, leading to the generation of superoxide anions. nih.govnih.govnih.gov This process is a crucial component of the innate immune response, as superoxide and other reactive oxygen species (ROS) are essential for killing invading pathogens. The production of superoxide is mediated by the enzyme complex NADPH oxidase. nih.gov

In human monocytes, WKYMVM stimulates superoxide generation through a signaling pathway that involves the activation of phospholipase D (PLD). nih.gov The activation of PLD is downstream of phospholipase C (PLC) activation, and this entire cascade is essential for the peptide-induced superoxide generation. nih.gov The process is also dependent on intracellular calcium and protein kinase C (PKC). nih.gov

Similarly, in human neutrophils, WKYMVM activates the NADPH-oxidase. nih.gov The mechanism of activation, however, appears to differ from that of other stimuli like interleukin-8. Research suggests that WKYMVM may activate neutrophils preferentially through the lipoxin A(4) receptor (FPRL1/LXA(4)R), a member of the formyl peptide receptor family. nih.gov

Enhancement of Bactericidal Activity in Monocytes and Neutrophils

Consistent with its ability to stimulate superoxide production, WKYMVM enhances the bactericidal activity of monocytes and neutrophils. oup.comnih.gov This heightened ability to kill bacteria is a direct consequence of the increased production of microbicidal reactive oxygen species.

In human monocytes, WKYMVM has been shown to stimulate the killing of Staphylococcus aureus. nih.gov This bactericidal activity is linked to the activation of phospholipase D (PLD), which is also involved in superoxide generation. nih.gov The inhibition of PLD activation leads to a corresponding decrease in the killing of bacteria, highlighting the importance of this signaling pathway in the antimicrobial functions of monocytes induced by WKYMVM. nih.gov

Studies have also demonstrated that stimulation of human leukocytes with WKYMVM leads to the activation of the bactericidal activity of neutrophils. nih.govoup.com This effect, coupled with its chemotactic properties, positions WKYMVM as a significant mediator of the innate immune response to bacterial infections.

Cytokine and Chemokine Production Modulation (e.g., IL-12, TNF-α, IL-1β, IL-6, IFN-γ, IL-17, TGF-β)

The immunomodulatory effects of WKYMVM extend to the regulation of cytokine and chemokine production, which are key signaling molecules that orchestrate the immune response. In the context of dendritic cell (DC) maturation, co-stimulation of DCs with WKYMVM and lipopolysaccharide (LPS) has been shown to dramatically inhibit the LPS-induced production of IL-12. nih.gov IL-12 is a critical cytokine for the development of T helper 1 (Th1) cell responses, which are important for cell-mediated immunity. This finding suggests that WKYMVM can modulate the direction of the adaptive immune response.

While specific data on the modulation of TNF-α, IL-1β, IL-6, IFN-γ, IL-17, and TGF-β by Trp-Lys-Tyr-Met-Val-Met is not extensively detailed in the provided context, the significant impact on IL-12 production in dendritic cells points to a broader role in regulating the cytokine milieu during an immune response. The modulation of cytokine production is a critical aspect of its immunomodulatory profile, influencing the balance between pro-inflammatory and anti-inflammatory responses.

Effects on Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are professional antigen-presenting cells that play a pivotal role in initiating and shaping the adaptive immune response. qiagen.comyoutube.com The maturation state of DCs is a critical determinant of their function. qiagen.com WKYMVM has been shown to influence the maturation of human monocyte-derived dendritic cells. nih.gov

Interestingly, while WKYMVM can act as a chemoattractant for DCs, it appears to inhibit their maturation when stimulated with lipopolysaccharide (LPS), a potent maturation-inducing agent. nih.govdntb.gov.ua Co-stimulation of DCs with WKYMVM and LPS resulted in a significant inhibition of LPS-induced IL-12 production, as well as the surface expression of the co-stimulatory molecule CD86 and the antigen-presenting molecule HLA-DR. nih.govdntb.gov.ua This inhibition of maturation markers was also associated with a decrease in DC-mediated T cell proliferation. nih.gov

Conversely, WKYMVM stimulation was found to increase the phagocytic activity of DCs. nih.gov This suggests a complex role for WKYMVM in DC biology, where it may promote antigen uptake while simultaneously dampening the subsequent T cell-activating capacity of these cells under certain inflammatory conditions. The mechanism underlying this inhibition of DC maturation by WKYMVM involves the negative regulation of LPS-induced DC maturation through WKYMVM-stimulated ERK activity. nih.gov These effects are mediated through the formyl peptide receptor (FPR) and formyl peptide receptor-like 2 (FPRL2). nih.gov

Role in Experimental Sepsis Models and Anti-inflammatory Potency

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. nih.gov Experimental models of sepsis, such as those induced by endotoxins like lipopolysaccharide (LPS), are crucial for understanding the pathophysiology of the disease and for evaluating potential therapeutic interventions. nih.govresearchgate.netbohrium.com

The potent immunomodulatory activities of WKYMVM, including its ability to modulate leukocyte function and cytokine production, suggest a potential role in the context of sepsis. While direct studies on the effects of this compound in "two-hit" sepsis animal models were not found in the provided search results, its known anti-inflammatory properties are relevant. For instance, the inhibition of pro-inflammatory cytokine production, such as IL-12, could be beneficial in mitigating the excessive inflammation characteristic of sepsis. nih.gov

The complex interplay of pro- and anti-inflammatory responses is a hallmark of sepsis. mdpi.com The ability of WKYMVM to influence key cellular and molecular components of the immune system suggests that it could have a significant impact on the course of sepsis, although further research in relevant preclinical models is necessary to fully elucidate its anti-inflammatory potency and therapeutic potential in this setting.

Data Tables

Table 1: Effects of this compound on Phagocytic Leukocyte Chemotaxis

| Cell Type | Effect | Key Signaling Molecules Involved |

| Monocytes | Induction of chemotaxis | G-protein coupled receptors, Tyrosine kinase, RhoA, p125FAK, Pyk2 |

| Neutrophils | Potent induction of chemotaxis (more potent than fMLF) | Formyl peptide receptors (FPRL1/LXA(4)R) |

Table 2: Effects of this compound on Dendritic Cell Maturation

| Parameter | Effect of WKYMVM + LPS Co-stimulation |

| IL-12 Production | Dramatically inhibited |

| CD86 Surface Expression | Inhibited |

| HLA-DR Surface Expression | Inhibited |

| DC-mediated T cell Proliferation | Decreased |

| Phagocytic Activity | Increased |

Cellular Survival and Apoptosis Regulation in Immune Cells

This compound has demonstrated significant effects on the survival and regulation of apoptosis in various immune cell populations. Research indicates that this peptide can promote the survival of monocytes through a pathway dependent on Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Akt signaling. rndsystems.com This pro-survival activity is crucial for maintaining a sufficient population of these phagocytic cells to respond to inflammatory or infectious stimuli.

Furthermore, this compound has been shown to inhibit apoptosis in immune cells by suppressing the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govfrontiersin.org This anti-apoptotic effect contributes to the enhancement of immune function, as it prolongs the lifespan of essential immune cells, allowing them to carry out their defensive roles more effectively. nih.gov The peptide's ability to modulate the life and death of immune cells underscores its potential as a regulator of the immune response.

Summary of Research Findings on Cellular Survival and Apoptosis Regulation

| Cell Type | Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Monocytes | Promotes survival | PKC, PI3K, Akt | rndsystems.com |

| Immune Cells (general) | Inhibits apoptosis | Inhibition of caspase-3 activation | nih.govfrontiersin.org |

Role in Angiogenesis and Neovascularization in In Vivo Models

In vivo studies have highlighted a significant role for this compound in promoting angiogenesis (the formation of new blood vessels from pre-existing ones) and neovascularization (the formation of new blood vessels). nih.govnih.gov This pro-angiogenic activity is largely mediated through the activation of FPR2 on endothelial cells. frontiersin.orgnih.gov

In pre-clinical models of hind limb ischemia, intramuscular injection of this compound has been shown to increase blood perfusion, promote neovascularization, and reduce tissue necrosis. nih.govfrontiersin.org The peptide stimulates the chemotactic migration, proliferation, and tube formation of human endothelial colony-forming cells (ECFCs), which are crucial for vascular repair and regeneration. frontiersin.orgnih.govoup.com By promoting the homing of these cells to sites of ischemic injury, this compound enhances the repair of damaged tissues. nih.govoup.com

The pro-angiogenic effects of this compound have also been observed in wound healing models, where it stimulates the formation of capillaries and arterioles, accelerating the healing process. nih.gov These findings suggest that this compound could play a role in physiological and pathological processes involving the formation of new blood vessels.

Summary of In Vivo Angiogenesis and Neovascularization Findings

| Pre-clinical Model | Observed Effects | Key Mechanisms | Reference |

|---|---|---|---|

| Hind Limb Ischemia | Increased blood perfusion, enhanced neovascularization, reduced tissue necrosis | Stimulation of ECFC migration, proliferation, and tube formation; promotion of ECFC homing | nih.govfrontiersin.orgnih.gov |

| Cutaneous Wound Healing | Accelerated wound healing, stimulated capillary and arteriole formation | Stimulation of angiogenesis | nih.gov |

Neurobiological Activities

Emerging research indicates that this compound also exerts notable activities within the central nervous system, influencing the behavior of both neuronal and glial cells.

Neuronal Cell Response Modulation

Studies have shown that this compound can modulate the responses of neuronal cells, particularly neural stem cells (NSCs). nih.govfrontiersin.org The peptide has been found to promote the proliferation, expansion, and chemotactic migration of adult mouse NSCs by acting on Fpr2. nih.govmdpi.com This suggests a potential role for the peptide in neurogenesis and the repair of neural tissues. By enhancing the viability and migratory capacity of NSCs, this compound could contribute to the replacement of damaged neurons and the restoration of neural circuits. nih.gov

Glial Cell Activation

In addition to its effects on neuronal cells, this compound has been shown to influence the activation of glial cells, particularly microglia. nih.gov In a model of spinal cord injury, the peptide was found to alleviate the inflammatory response of microglia. nih.gov This anti-inflammatory effect is significant as excessive microglial activation can contribute to secondary injury and inhibit neural repair. By attenuating the inflammatory response of these key immune cells of the central nervous system, this compound may help to create a more permissive environment for neural regeneration. nih.gov

Structure Activity Relationship Sar Studies and Rational Peptide Design

Identification of Key Amino Acid Residues for FPR Binding and Activation

The interaction of Trp-Lys-Tyr-Met-Val-Met analogues with FPRs, especially FPR2, involves specific contributions from its amino acid residues. The N-terminal tryptophan (Trp) and the tyrosine (Tyr) at position 3 are crucial for binding, primarily through hydrophobic interactions with residues in the receptor's binding pocket. researchgate.net Specifically, the side chains of Trp1 and Tyr3 of WKYMVm interact with a hydrophobic cluster in FPR2 formed by residues such as Phe5, Leu164, Phe178, Phe180, Leu198, Leu268, and Met271.

The C-terminal residues of the peptide engage with the lower part of the receptor's binding pocket. researchgate.net This region includes receptor residues like Val105, Leu109, Phe110, Val113, Trp254, Phe257, and Phe292. researchgate.net Furthermore, electrostatic interactions are critical for receptor activation, with residues Arg201 and Arg205 in FPR2 being identified as key for the activation by various agonists, including WKYMVm. researchgate.net The residue Asp106 in FPR2 also plays a role in the binding and activation by certain ligands. researchgate.net

Studies on truncated analogues have revealed that the tetrapeptide Trp-Lys-Tyr-Met (WKYM) represents a core structure essential for the activation of FPRL1 (FPR2). This shorter peptide retains significant biological activity, indicating that the C-terminal Val-Met dipeptide, while contributing to potency, is not absolutely required for receptor activation.

| Peptide Residue | Position | Interacting FPR2 Residues (in WKYMVm) | Primary Interaction Type |

|---|---|---|---|

| Tryptophan (Trp) | 1 | Phe5, Leu164, Phe178, Phe180, Leu198, Leu268, Met271 | Hydrophobic |

| Tyrosine (Tyr) | 3 | Phe5, Leu164, Phe178, Phe180, Leu198, Leu268, Met271 | Hydrophobic |

| Valine (Val) | 5 | Val105, Leu109, Phe110, Val113, Trp254, Phe257, Phe292 | Hydrophobic |

| D-Methionine (m) | 6 | Val105, Leu109, Phe110, Val113, Trp254, Phe257, Phe292 | Hydrophobic |

| Multiple Residues | - | Asp106, Arg201, Arg205 | Electrostatic/Polar |

Impact of N-Terminal, C-Terminal, and Internal Amino Acid Substitutions on Biological Efficacy and Selectivity

Modifications at the N-terminus, C-terminus, and within the peptide sequence of this compound have profound effects on its biological activity and receptor selectivity.

N-Terminal Modifications: While specific data on N-terminal acylation of WKYMVm is limited, in general, such modifications can alter the peptide's charge and stability, potentially affecting receptor interaction.

C-Terminal Modifications: The C-terminus of this compound is often amidated in its synthetic analogues, such as WKYMVm. rndsystems.com This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance binding affinity and increase the peptide's stability against enzymatic degradation. The removal of the C-terminal Val-D-Met dipeptide to form the tetrapeptide WKYM results in a peptide that retains substantial activity at FPRL1, highlighting the importance of the N-terminal residues.

Internal Amino Acid Substitutions:

Lysine (B10760008) at Position 2: Substitution of the lysine (Lys) at position 2 with norleucine (Nle), a non-coded amino acid with an unbranched hydrophobic side chain, in the tetrapeptide analogue (Trp-Nle-Tyr-Met or WNleYM) was found to slightly improve its potency and selectivity for FPRL1 over FPR1.

Methionine at Position 6: As discussed in the next section, the substitution of the L-methionine at the C-terminus with its D-isomer is a critical modification that significantly enhances the peptide's potency and alters its receptor selectivity profile. The L-conformer, this compound (WKYMVM), activates FPRL1 and FPRL2 but not FPR1, whereas the D-conformer (WKYMVm) is a potent agonist for all three receptors (FPR1, FPR2, and FPR3). nih.gov

| Analogue | Modification | Effect on Biological Activity/Selectivity |

|---|---|---|

| WKYMVm | C-terminal amidation and D-Met at position 6 | Potent agonist for FPR1, FPR2, and FPR3. nih.gov |

| WKYMVM | L-Met at position 6 | Activates FPRL1 (FPR2) and FPRL2; does not activate FPR1. nih.gov |

| WKYM | Truncation of Val-Met at C-terminus | Retains significant bioactivity at FPRL1. |

| WNleYM | Lys at position 2 replaced with Nle in the tetrapeptide | Slightly improved potency and selectivity for FPRL1 over FPR1. |

Stereochemical Requirements for Activity (e.g., D- vs. L-methionine at position 6)

The stereochemistry of the amino acid residues in this compound is a critical determinant of its biological activity, with the most pronounced effect observed at the C-terminal methionine. While naturally occurring peptides in eukaryotes are composed of L-amino acids, the incorporation of a D-amino acid can significantly alter the peptide's conformation and interaction with its receptor.

The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) is a potent agonist for all three human formyl peptide receptors: FPR1, FPR2 (FPRL1), and FPR3. nih.gov In contrast, its all-L-amino acid counterpart, Trp-Lys-Tyr-Met-Val-L-Met (WKYMVM), exhibits a more restricted receptor activation profile, activating FPR2 and FPR3 but not FPR1. nih.govmdpi.com This demonstrates that the stereochemistry at position 6 is a key factor in determining the peptide's selectivity for FPR1.

The D-methionine at the C-terminus of WKYMVm allows it to adopt a conformation that fits into the binding pockets of all three FPRs, whereas the L-methionine in WKYMVM restricts its interaction, particularly with FPR1. This stereochemical preference has been exploited in designing receptor-selective analogues. For instance, WKYMVm is a potent chemoattractant for neutrophils, which express both FPR1 and FPR2, while WKYMVM's activity is mediated solely through FPR2 in these cells. mdpi.com

Development of this compound Analogues with Enhanced Potency or Receptor Selectivity

Rational drug design based on the SAR of this compound has led to the development of analogues with improved characteristics, such as enhanced potency and greater receptor selectivity. A key achievement in this area was the identification of the minimal active sequence and the subsequent optimization of this core structure.

As mentioned previously, truncation of the hexapeptide WKYMVm to the tetrapeptide Trp-Lys-Tyr-Met (WKYM) resulted in a molecule that retained the ability to activate FPRL1. This finding was significant as it provided a smaller, more synthetically accessible lead compound.

Further refinement of this tetrapeptide led to the substitution of the lysine at position 2 with norleucine (Nle), yielding Trp-Nle-Tyr-Met (WNleYM). This substitution resulted in a slight increase in potency and, more importantly, enhanced selectivity for FPRL1 over FPR1. This improved selectivity is advantageous for targeting specific biological pathways mediated by FPRL1 without activating FPR1, which is often associated with pro-inflammatory responses.

These developments demonstrate a successful application of rational peptide design, moving from a potent but relatively non-selective hexapeptide to a smaller, more selective tetrapeptide analogue. Such analogues are valuable tools for dissecting the distinct physiological roles of the different formyl peptide receptors.

Design and Evaluation of Non-Peptidic Modulators Based on this compound Activity

While this compound and its analogues are potent FPR agonists, their peptidic nature can limit their therapeutic potential due to factors such as poor oral bioavailability and susceptibility to proteolytic degradation. This has driven research into the design and evaluation of non-peptidic modulators that mimic the activity of these peptides.

The development of non-peptidic FPR modulators often involves computational modeling to identify small molecules that can adopt a similar conformation to the active peptide and interact with the same key residues in the receptor's binding pocket. Although not always directly derived from the WKYMVm sequence, the understanding of its binding mode provides a valuable template for virtual screening and rational design of small molecule mimetics.

Several classes of non-peptidic small molecules have been identified as FPR agonists, some of which share pharmacophoric features with WKYMVm. For example, the docking of certain non-peptidic FPR2 agonists has shown that they occupy the same binding cavity as WKYMVm, with aromatic moieties mimicking the interactions of the peptide's tryptophan and tyrosine residues.

Examples of non-peptidic FPR modulators include compounds with ureidopropanamide and chromone scaffolds. researchgate.netnih.gov For instance, a series of ureidopropanamide derivatives have been developed as potent FPR2 agonists, with computational studies suggesting that they interact with key residues within the FPR2 binding pocket that are also important for WKYMVm binding. nih.gov Similarly, certain chromone derivatives have been identified as FPR1 antagonists that can compete with WKYMVm for binding to the receptor. researchgate.net These non-peptidic compounds represent a promising avenue for the development of more drug-like molecules targeting the formyl peptide receptor family.

Advanced Analytical and Bioanalytical Methodologies in Trp Lys Tyr Met Val Met Research

Chromatographic Techniques for Peptide Purification and Characterization

Chromatography is fundamental to peptide research, enabling the separation of Trp-Lys-Tyr-Met-Val-Met from synthesis byproducts and other molecules. High-performance liquid chromatography and capillary electrophoresis are two primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides like this compound. multispaninc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the peptide is passed through a column packed with a nonpolar stationary phase (e.g., silica (B1680970) modified with C8 or C18 alkyl chains). Separation is achieved by eluting with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). news-medical.net Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The presence of multiple hydrophobic residues (Trp, Tyr, Met, Val) in this compound makes it well-suited for this technique.

Beyond purification, HPLC is crucial for assessing the purity of the final peptide product. Specialized detection methods can be employed; for instance, pulsed amperometric detection at a platinum electrode is a technique that offers selective detection of peptides containing tryptophan, tyrosine, and methionine residues during HPLC analysis. news-medical.net

Table 1: Comparison of Common HPLC Modes for Peptide Analysis

| HPLC Mode | Principle of Separation | Application for this compound |

|---|---|---|

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Primary method for purification and purity assessment. |

| Ion-Exchange (IEX-HPLC) | Net Charge | Useful for separating the positively charged peptide (due to Lysine) from neutral or negatively charged impurities. |

| Size-Exclusion (SEC-HPLC) | Molecular Size (Hydrodynamic Volume) | Used to separate the peptide from larger or smaller molecules, such as aggregates or truncated synthesis products. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge-to-size ratio. researchgate.net It offers advantages of high efficiency, rapid analysis, and minimal sample consumption. researchgate.net For a peptide like this compound, which carries a net positive charge at neutral and acidic pH due to the lysine (B10760008) residue, CE can provide excellent separation from impurities.

A significant challenge in the CE of peptides is their potential adsorption to the negatively charged inner wall of the fused silica capillary. researchgate.net This interaction can lead to peak broadening and poor reproducibility. To mitigate this, several strategies are employed, including the use of coated capillaries or the addition of surfactants or other modifiers to the background electrolyte. youtube.com Various detection methods can be coupled with CE, including UV absorption and more sensitive techniques like laser-induced fluorescence or quenched phosphorescence detection for nonderivatized peptides. nih.gov

Mass Spectrometry (MS) Applications for Peptide Identification and Quantitative Analysis in Complex Biological Matrices

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight of the peptide.

For unequivocal structure confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern reveals the amino acid sequence, confirming the identity of this compound.

When studying the peptide in complex biological matrices such as plasma or cell culture media, MS is typically coupled with a separation technique, most commonly HPLC, in a configuration known as Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows the peptide to be separated from thousands of other biomolecules before it enters the mass spectrometer, enabling highly sensitive and specific quantification even at very low concentrations.

Radioligand Binding Assays for Receptor Affinity and Occupancy Studies

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor. oup.com These assays are crucial for characterizing the interaction of this compound with its target receptors, such as the formyl peptide receptors (FPRs). The technique involves using a radiolabeled version of a ligand to measure its binding to receptors in preparations like cell membrane homogenates or intact cells. nih.govbioanalysis-zone.com The tyrosine residue in this compound makes it readily amenable to labeling with radioactive iodine (e.g., ¹²⁵I). nih.gov

There are three main types of radioligand binding assays:

Saturation Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (receptor density, Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity. nih.govnih.gov

Competition Assays: These are used to determine the affinity of an unlabeled ligand, such as this compound. oup.com A fixed concentration of a radioligand is incubated with varying concentrations of the unlabeled peptide. The ability of the unlabeled peptide to displace the radioligand is measured, yielding the IC50 value (the concentration that inhibits 50% of specific binding). The IC50 is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the unlabeled peptide for the receptor. oup.com

Kinetic Assays: These measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor, providing further insight into the binding interaction. oup.comnih.gov

Table 2: Key Parameters from Radioligand Binding Assays

| Parameter | Description | Assay Type |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation |

| Bmax (Maximum Receptor Density) | The total concentration of receptors in the sample, expressed as sites per cell or per mg of protein. | Saturation |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an unlabeled competitor that displaces 50% of the specifically bound radioligand. | Competition |

| Ki (Inhibitory Constant) | The equilibrium dissociation constant for an unlabeled competitor, calculated from the IC50. It represents the affinity of the competitor for the receptor. | Competition |

Flow Cytometry for Receptor Expression and Cellular Responses

Flow cytometry is a powerful technique that measures and analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it has two primary applications: quantifying receptor expression and measuring cellular responses to peptide stimulation.

To measure receptor expression, cells are stained with fluorescently labeled antibodies that specifically bind to an extracellular domain of the target receptor (e.g., FPR2). nih.govresearchgate.net The fluorescence intensity of individual cells is then measured by the flow cytometer, allowing for the quantification of the receptor level on the cell surface. nih.gov This method can be used to compare receptor levels across different cell types or to measure changes in receptor expression, such as internalization following ligand binding. multispaninc.comresearchgate.net

Flow cytometry is also used to assess the functional consequences of receptor activation by this compound. This includes:

Measuring Cell Activation: The peptide is known to activate immune cells like neutrophils. Flow cytometry can quantify this activation by measuring changes in the expression of cell surface markers, such as the upregulation of CD11b and the shedding of CD62L, in response to stimulation. oup.com

Intracellular Signaling: The technique can measure downstream signaling events, such as the influx of intracellular calcium using fluorescent calcium indicator dyes or the phosphorylation of signaling proteins using phospho-specific antibodies. nih.govspringernature.com

High-Throughput Screening (HTS) Platforms for Ligand Discovery and Optimization

High-Throughput Screening (HTS) involves the use of automated technology to rapidly test large numbers of compounds for a specific biological activity. rndsystems.com HTS is a key strategy in drug discovery for identifying new ligands for receptors targeted by this compound or for optimizing the peptide's structure to improve its properties.

In HTS campaigns, large chemical libraries are screened to find "hits"—compounds that interact with the target receptor, either as agonists or antagonists. Since the receptors for this compound are G protein-coupled receptors (GPCRs), many HTS assays are designed to measure downstream signaling events that occur upon receptor activation. Common assay formats include:

Fluorescence-Based Assays: These can measure changes in intracellular second messengers like calcium or cyclic AMP (cAMP).

Resonance Energy Transfer Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) are used to detect ligand-receptor binding or the interaction of signaling proteins. researchgate.net

Reporter Gene Assays: In this format, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the receptor's signaling pathway. Ligand binding leads to the production of a measurable signal.

These platforms enable the rapid evaluation of thousands to millions of compounds, providing starting points for the development of new therapeutic agents that mimic or block the effects of this compound. rndsystems.com

Immunochemical Methods for Detection and Quantification

Immunochemical methods are powerful analytical techniques that utilize the specific binding interaction between an antibody and its antigen for the detection and quantification of target molecules. In the context of the hexapeptide this compound, these methods offer the potential for high sensitivity and specificity, enabling its measurement in complex biological matrices. The development of such assays hinges on the production of antibodies that can recognize and bind to this small peptide, a process that involves rendering the peptide immunogenic.

The core principle of immunochemical methods lies in the generation of antibodies that specifically target the peptide of interest. Since small peptides like this compound are generally not immunogenic on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response in an animal model, typically rabbits or mice. The resulting antibodies can then be isolated and utilized in various immunoassay formats.

Research on the C-terminal hexapeptide of Substance P, which shares structural similarities with this compound, provides valuable insights into the feasibility and challenges of developing such immunoassays. In one study, both Substance P and its C-terminal hexapeptide fragment (SP6-11) were successfully coupled to BSA and used to generate antibodies. This demonstrates that antibodies can indeed be raised against small peptides of this nature.

Radioimmunoassay (RIA)

One of the classic immunochemical techniques that could be applied for the quantification of this compound is the radioimmunoassay (RIA). This competitive assay involves a radiolabeled version of the peptide and a limited amount of a specific antibody. The unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of the peptide in the sample can be determined from a standard curve.

In the study involving the Substance P C-terminal hexapeptide, a radioimmunoassay was developed using antibodies raised against this fragment. The findings from this research highlight a critical aspect of immunoassay development: the specificity of the antibody. The study concluded that the antigenic determinant, the specific part of the molecule that the antibody recognizes, is located within the C-terminal pentapeptide. Furthermore, specific amino acid residues, namely Phe7, Phe8, Leu10, and Met11 in the context of Substance P, were found to be significant for immunoreactivity. This underscores the importance of characterizing the specificity of any antibody developed for this compound to avoid cross-reactivity with other endogenous peptides that may share a similar amino acid sequence.

Enzyme-Linked Immunosorbent Assay (ELISA)

Another widely used immunochemical method is the enzyme-linked immunosorbent assay (ELISA). This technique offers several advantages over RIA, including the avoidance of radioactive materials and the potential for high-throughput analysis. A competitive ELISA would be a suitable format for the quantification of this compound. In this setup, the peptide in the sample competes with a peptide-enzyme conjugate for binding to a limited number of antibody binding sites, which are typically immobilized on a microplate. The subsequent addition of a substrate for the enzyme results in a colorimetric or fluorometric signal that is inversely proportional to the concentration of the peptide in the sample.

The development of a successful ELISA for this compound would require the careful optimization of several parameters, including the choice of enzyme conjugate, antibody concentration, and incubation times. The specificity of the antibody would again be of paramount importance to ensure accurate quantification.

The following table summarizes the key findings from the research on the immunochemical detection of the related Substance P C-terminal hexapeptide, which can serve as a model for the development of assays for this compound.

| Parameter | Finding | Implication for this compound Assays |

| Immunogen | Substance P C-terminal hexapeptide conjugated to Bovine Serum Albumin | This compound would likely require conjugation to a carrier protein to elicit an immune response. |

| Assay Type | Radioimmunoassay (RIA) | RIA is a feasible method for the quantification of small peptides like this compound. |

| Antigenic Determinant | Located within the C-terminal pentapeptide of Substance P | The specificity of the antibody will likely be directed towards a specific sequence within the this compound peptide. |

| Key Residues for Immunoreactivity | Phe7, Phe8, Leu10, and Met11 (in Substance P) | Specific amino acids in this compound will be critical for antibody binding, and this needs to be characterized. |

While specific immunochemical assays for this compound are not extensively detailed in the reviewed literature, the established principles of immunoassay development and the successful application of these methods to structurally similar peptides provide a clear framework for the creation of sensitive and specific analytical tools for the detection and quantification of this hexapeptide.

Comparative and Interdisciplinary Research with Trp Lys Tyr Met Val Met

Comparison with Endogenous and Exogenous FPR Ligands

The FPR family is characterized by its ability to recognize a structurally diverse array of ligands, a feature that underscores its role as a pattern recognition receptor in the innate immune system. nih.govmdpi.com The activity of Trp-Lys-Tyr-Met-Val-Met and its D-methionine variant (Trp-Lys-Tyr-Met-Val-d-Met, WKYMVm) is best understood when contrasted with other key endogenous and exogenous FPR agonists. mdpi.comabmole.com

fMLF (N-formyl-Met-Leu-Phe): As the prototypical exogenous FPR ligand derived from bacteria, fMLF is a potent chemoattractant that primarily signals through FPR1. nih.govnih.gov While both fMLF and WKYMVm can activate neutrophils, their receptor preferences and potencies differ. WKYMVm and its D-conformer, WKYMVm, show a much higher potency for FPRL1 (FPR2) than for FPR1. researchgate.netnih.gov For instance, WKYMVm activates FPRL1 at picomolar concentrations, making it significantly more potent at this receptor than fMLF. nih.govresearchgate.net In mouse models, where the murine FPR (mFPR) shows a low affinity for fMLF, WKYMVm acts as a potent agonist, inducing chemotaxis at nanomolar concentrations, a hundredfold lower than required for fMLF. nih.gov This highlights a divergence in ligand recognition between human and murine receptors.

Annexin A1 (AnxA1) Peptides: AnxA1 is an endogenous anti-inflammatory protein, and its N-terminal peptides, such as Ac2-26, are known ligands for FPR2/ALX. mdpi.com Unlike the generally pro-inflammatory response elicited by WKYMVm (e.g., superoxide (B77818) generation, degranulation), AnxA1 peptides typically mediate pro-resolving and anti-inflammatory signals through the same receptor. mdpi.com This demonstrates that a single receptor, FPR2/ALX, can be stimulated by different ligands to produce divergent or even opposing functional outcomes. The synthetic peptide WKYMVm induces robust superoxide generation in neutrophils, a response not triggered by the anti-inflammatory ligand lipoxin A4, which also uses FPRL1. nih.gov

Serum Amyloid A (SAA): This acute-phase protein is an endogenous ligand for FPR2/ALX, linking the acute-phase response to leukocyte activation. nih.govnih.gov SAA is a major acute phase protein in humans, with serum levels increasing up to 1000-fold during inflammatory insults. nih.gov Like WKYMVM, SAA can induce chemotaxis and the production of inflammatory mediators via FPR2/ALX. The interaction of both SAA and WKYMVM with this receptor highlights its role in responding to both host-derived danger signals and synthetic agonists. nih.gov